3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
Molecular Structure Analysis
The basic nitrogen atom in amines allows them to engage in several unique reactions. They can act as both bases and nucleophiles due to the presence of a lone pair of electrons on the nitrogen .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also form ammonium salts when they react with strong acids .
Scientific Research Applications
Chemoprophylaxis against Malaria
Hydroxychloroquine (HCQ) and other 4-aminoquinolines are investigated for their role in malaria prophylaxis. A study evaluated the pharmacokinetics of HCQ and its effectiveness against Plasmodium vivax malaria. It highlighted the importance of adequate plasma concentrations for effective chemoprophylaxis and noted instances of prophylactic failure due to insufficient drug levels, underscoring the need for monitoring drug susceptibility (Lim et al., 2009).
Graft-versus-Host Disease (GVHD) Prevention
HCQ was explored as an adjunct treatment to prevent chronic graft-versus-host disease (GVHD) after allogeneic peripheral blood stem cell transplantation. Although well-tolerated, HCQ did not significantly impact the incidence of acute or chronic GVHD, nor did it affect relapse-free and overall survival rates, suggesting limited utility in this context (Fong et al., 2007).
Antiviral Research
The potential antiviral effects of 4-aminoquinoline compounds have been a subject of interest, particularly in the context of COVID-19. A study investigated the combination of hydroxychloroquine and azithromycin, finding it significantly reduced viral load in COVID-19 patients. This suggests a potential application of 4-aminoquinoline derivatives in viral infections, although further research is necessary to fully understand their efficacy and safety profile (Gautret et al., 2020).
Drug Repurposing for Cancer Prevention
An epidemiologic study proposed investigating chloroquine's chemopreventive potential against breast cancer, inspired by preclinical data showing a reduction in breast cancer incidence. This study aims to leverage historical data from Peace Corps volunteers to assess chloroquine's impact on breast cancer risk, highlighting the drug repurposing approach to find new applications for existing medications (Dacso, 2015).
Mechanism of Action
The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, in the body, certain amines act as neurotransmitters, transmitting signals across nerve synapses .
Physical and Chemical Properties of Amines Amines are generally colorless, although they may yellow upon standing in air. They possess a characteristic ammonia-like odor. The boiling points of amines vary with the molecular weight and shape of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10;/h2-5H,6,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUVWOQVJDCIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride |
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